Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({15})H({12})N({2})O({3})S and a molecular weight of 300.33 g/mol . This compound features a thiophene ring substituted with a phenyl group, a cyanoacetylamino group, and a methyl ester group. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a halogenated thiophene derivative and a phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).
Introduction of the Cyanoacetylamino Group: This step involves the reaction of the thiophene derivative with cyanoacetic acid or its derivatives under basic conditions to form the cyanoacetylamino group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production would likely involve similar steps but optimized for larger scale reactions. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups using various coupling reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, phenylboronic acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Studied for its electronic properties and potential use in organic electronics and photovoltaic cells.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyanoacetylamino group can interact with active sites of enzymes, while the phenyl and thiophene rings provide hydrophobic interactions that stabilize the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 2-[(cyanoacetyl)amino]-5-chlorothiophene-3-carboxylate: Contains a chlorine atom instead of a phenyl group.
Uniqueness
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity in biological systems compared to its methyl or chloro analogs. This makes it a valuable compound for drug development and other research applications.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)11-9-12(10-5-3-2-4-6-10)21-14(11)17-13(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INORVDFGOYFVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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